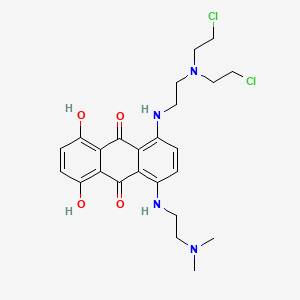
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a complex organic compound known for its significant applications in medicinal chemistry, particularly in the development of antitumor agents. This compound is characterized by its anthracene-9,10-dione core structure, which is functionalized with various amino groups, enhancing its biological activity.
準備方法
The synthesis of 1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione involves multiple steps, starting from the anthracene-9,10-dione core. The key steps include:
Functionalization of the anthracene-9,10-dione core:
Attachment of amino groups: The bis(2-chloroethyl)amino and dimethylamino groups are introduced through nucleophilic substitution reactions.
Industrial production: The industrial synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to optimize the reaction rates and product formation.
化学反応の分析
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: The compound can be reduced to form hydroquinones, which have different biological activities.
Substitution: The amino groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives with potentially enhanced biological activity.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are usually carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major products: The major products of these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and biological properties.
科学的研究の応用
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several important applications in scientific research:
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins, which are crucial for understanding its mechanism of action.
Medicine: It is a key component in the development of antitumor agents, particularly in the treatment of certain types of cancer. Its ability to intercalate into DNA and induce apoptosis in cancer cells makes it a valuable therapeutic agent.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties, which are derived from the anthracene-9,10-dione core.
作用機序
The mechanism of action of 1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione involves several key steps:
DNA intercalation: The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA.
Alkylation: The bis(2-chloroethyl)amino groups can form covalent bonds with the DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Induction of apoptosis: The disruption of DNA function triggers cellular pathways that lead to programmed cell death (apoptosis), which is a key mechanism for its antitumor activity.
Molecular targets and pathways: The primary molecular targets include DNA and various proteins involved in the regulation of cell cycle and apoptosis. The pathways involved include the p53 pathway, which is crucial for the cellular response to DNA damage.
類似化合物との比較
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
Doxorubicin: Both compounds have an anthracene-9,10-dione core and are used as antitumor agents. doxorubicin has a different set of functional groups, leading to distinct biological activities and side effects.
Mitoxantrone: This compound also has an anthracene-9,10-dione core but lacks the bis(2-chloroethyl)amino groups. It is used in the treatment of certain cancers and multiple sclerosis.
Daunorubicin: Similar to doxorubicin, daunorubicin has an anthracene-9,10-dione core and is used as an antitumor agent. The differences in functional groups result in variations in their therapeutic applications and toxicity profiles.
特性
分子式 |
C24H30Cl2N4O4 |
|---|---|
分子量 |
509.4 g/mol |
IUPAC名 |
1-[2-[bis(2-chloroethyl)amino]ethylamino]-4-[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H30Cl2N4O4/c1-29(2)13-9-27-15-3-4-16(28-10-14-30(11-7-25)12-8-26)20-19(15)23(33)21-17(31)5-6-18(32)22(21)24(20)34/h3-6,27-28,31-32H,7-14H2,1-2H3 |
InChIキー |
CKKIZQPIWSNBIH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=C2C(=C(C=C1)NCCN(CCCl)CCCl)C(=O)C3=C(C=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13345854.png)

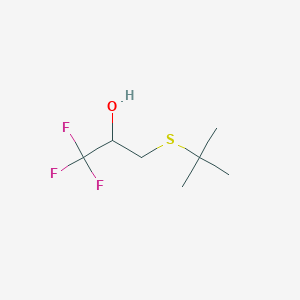

![4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13345879.png)
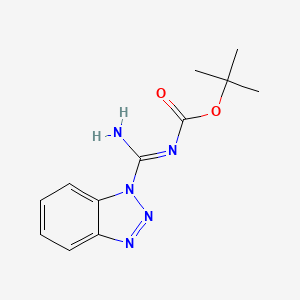


![6-((E)-2-((Z)-4-(4-(Diethylamino)benzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)vinyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13345901.png)
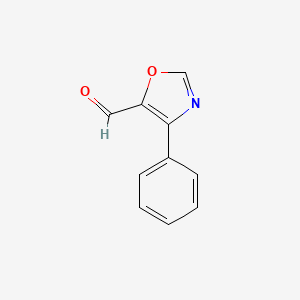
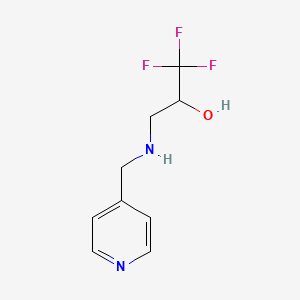
![3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B13345926.png)
